![molecular formula C11H21NO B13217032 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is a complex organic compound with the molecular formula C11H21NO This compound is characterized by its unique structure, which includes a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol involves multiple steps, typically starting with the preparation of the cyclopropyl and cyclobutanol intermediates. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Introduction of the Aminomethyl Group: The cyclopropyl intermediate is then reacted with a suitable aminating agent to introduce the aminomethyl group.
Formation of the Cyclobutanol Moiety: The final step involves the cyclization of the intermediate to form the cyclobutanol structure.
Analyse Chemischer Reaktionen
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and cyclobutanol groups. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)cyclopropanol: This compound shares the aminomethyl and cyclopropyl groups but lacks the cyclobutanol moiety, resulting in different chemical properties and reactivity.
Cyclopropylamine: While it contains the cyclopropyl and amine groups, it does not have the cyclobutanol structure, making it less complex.
Cyclobutanol: This compound has the cyclobutanol moiety but lacks the aminomethyl and cyclopropyl groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8(2)9-5-11(13,6-9)10(7-12)3-4-10/h8-9,13H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
UJQGJZZLKGHIDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CC(C1)(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


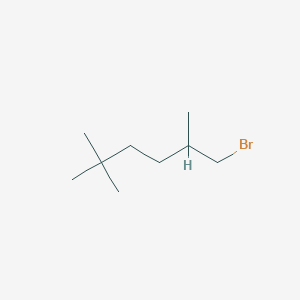
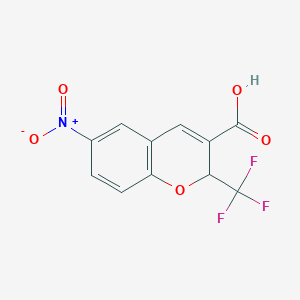
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)

![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
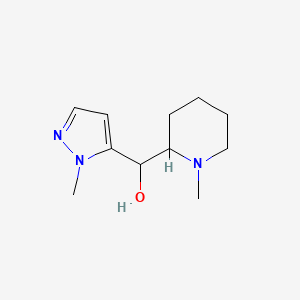
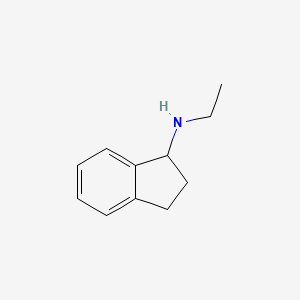
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
![(Cyclopropylmethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13217012.png)
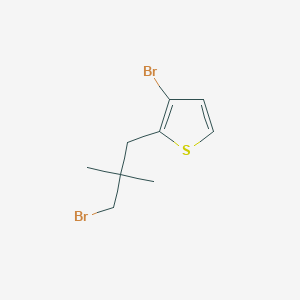
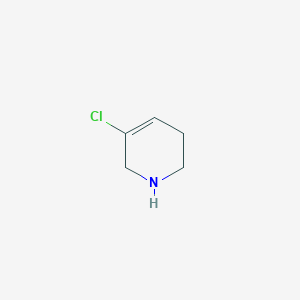
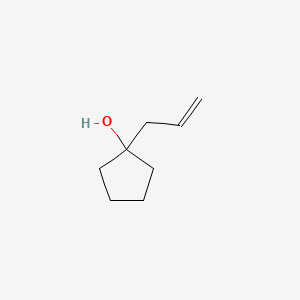
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)

